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molecular formula C9H11BrO3 B8808610 4-Bromo-2-(dimethoxymethyl)phenol

4-Bromo-2-(dimethoxymethyl)phenol

Cat. No. B8808610
M. Wt: 247.09 g/mol
InChI Key: OINMRKJUOIUJEF-UHFFFAOYSA-N
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Patent
US08148541B2

Procedure details

To a solution of 5-bromosalicylaldehyde (4.00 g, 19.90 mmol) in methanol (50 ml) were added orthoformic acid trimethyl (9.70 g, 10.00 ml, 91.41 mmol) and TsOH.H2O (38.04 mg, 0.20 mmol), followed by reacting them at room temperature for 1 hour. Following neutralization with potassium carbonate (55.28 mg, 0.40 mmol), the solution was cleansed with brine and 5%-sodium hydrogen carbonate (=1:1, 50 ml) and extracted with pet ether (×2). A pool of the organic layer thus formed was dried over anhydrous MgSO4 and filtered. The filtrate was concentrated in a vacuum to prepare the object compound (white, solid, 4.92 g, 100%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
38.04 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
55.28 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:6](C=O)[C:5]([OH:10])=[CH:4][CH:3]=1.CO[CH:13]([O:16][CH3:17])[O:14][CH3:15].CC1C=CC(S(O)(=O)=O)=CC=1.O.C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])O.[Na+]>CO.[Cl-].[Na+].O>[Br:1][C:2]1[CH:9]=[CH:6][C:5]([OH:10])=[C:4]([CH:13]([O:14][CH3:15])[O:16][CH3:17])[CH:3]=1 |f:2.3,4.5.6,7.8,10.11.12|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C(C=O)=C1)O
Name
Quantity
10 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
38.04 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
55.28 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with pet ether (×2)
CUSTOM
Type
CUSTOM
Details
A pool of the organic layer thus formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
to prepare the object compound (white, solid, 4.92 g, 100%)

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=C(C=C1)O)C(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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